![molecular formula C8H2Br2O4S2 B13074953 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method includes the bromination of thieno[3,2-b]thiophene-2-carboxylic acid using bromine in water and acetic acid . Another approach involves the halogen dance reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale syntheses, such as controlling the temperature, reaction time, and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be selectively reduced to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine in water and acetic acid.
Reduction: Zinc in acetic acid.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]thiophene derivatives.
Reduction Products: 3,6-dibromothieno[3,2-b]thiophene.
Applications De Recherche Scientifique
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid has several scientific research applications, including:
Organic Electronics: Used as a building block for semiconducting materials and conjugated polymers.
Photovoltaic Materials: Employed in the synthesis of conjugated photovoltaic materials.
Supramolecular Chemistry: Utilized in the synthesis of supramolecules.
Mécanisme D'action
The mechanism of action of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s bromine atoms and thiophene rings play a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific bromination pattern and carboxylic acid functional groups, which provide distinct electronic properties and reactivity compared to other thieno[3,2-b]thiophene derivatives.
Propriétés
Formule moléculaire |
C8H2Br2O4S2 |
|---|---|
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H2Br2O4S2/c9-5-1(7(11)12)3-4(16-5)2(8(13)14)6(10)15-3/h(H,11,12)(H,13,14) |
Clé InChI |
DDOGSJWBQYTGKV-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC2=C1SC(=C2C(=O)O)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


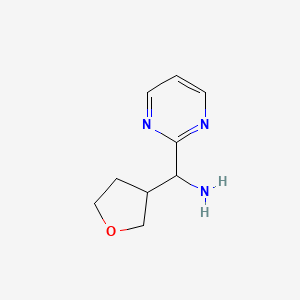

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
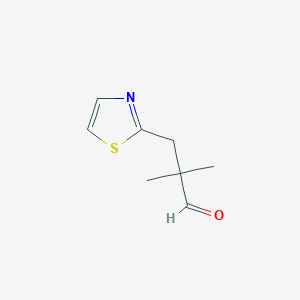
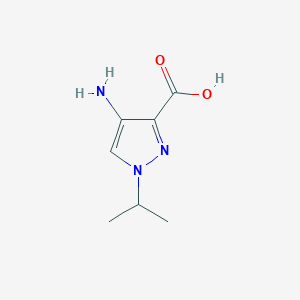
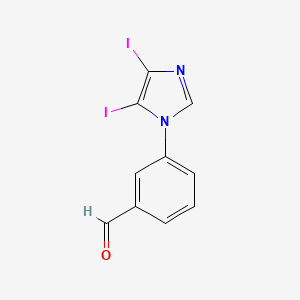

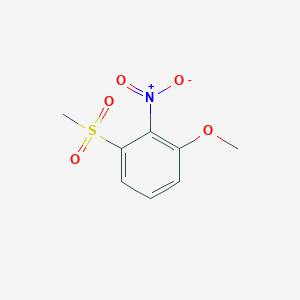

![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
